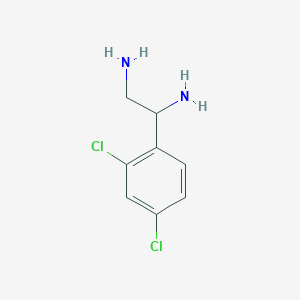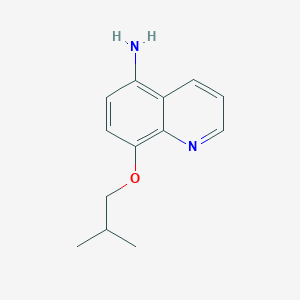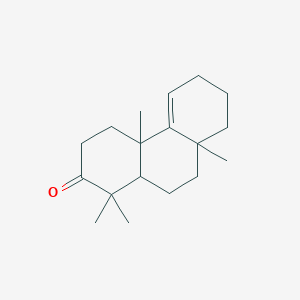
1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4a,8a-tétraméthyl-3,4,6,7,8,9,10,10a-octahydrophénanthrène-2-one est un composé organique complexe avec une structure unique. Il est caractérisé par ses multiples groupes méthyles et un squelette phénanthrène partiellement hydrogéné.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1,1,4a,8a-tétraméthyl-3,4,6,7,8,9,10,10a-octahydrophénanthrène-2-one implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une méthode courante implique la réaction de Diels-Alder, suivie d'étapes d'hydrogénation et de méthylation. Les conditions réactionnelles nécessitent souvent des catalyseurs spécifiques et des environnements contrôlés pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle et des procédés en continu. L'utilisation de catalyseurs avancés et de conditions réactionnelles optimisées peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
1,1,4a,8a-tétraméthyl-3,4,6,7,8,9,10,10a-octahydrophénanthrène-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut hydrogéner davantage le composé, modifiant potentiellement ses propriétés physiques et chimiques.
Substitution : Cette réaction peut remplacer un ou plusieurs atomes d'hydrogène par d'autres groupes fonctionnels, modifiant la réactivité du composé et ses applications.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont cruciales pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des alcools, tandis que les réactions de substitution peuvent introduire des halogènes, des groupes alkyles ou d'autres groupes fonctionnels.
Applications de recherche scientifique
1,1,4a,8a-tétraméthyl-3,4,6,7,8,9,10,10a-octahydrophénanthrène-2-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Ses dérivés peuvent avoir une activité biologique, ce qui en fait un candidat pour le développement de médicaments et les études biochimiques.
Industrie : Utilisé dans la production de produits chimiques spécialisés, de parfums et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de 1,1,4a,8a-tétraméthyl-3,4,6,7,8,9,10,10a-octahydrophénanthrène-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, influençant ainsi les processus biochimiques. Les voies et les cibles exactes dépendent de l'application spécifique et des modifications apportées au composé.
Applications De Recherche Scientifique
1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,2,3,4,4a,7,8,8a-Octahydro-1,6-diméthyl-4-(1-méthyléthyl)-naphtalène
- 1-phénanthrènecarboxaldéhyde, 7-éthényl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodécahydro-1,4a,7-triméthyl-
Unicité
1,1,4a,8a-tétraméthyl-3,4,6,7,8,9,10,10a-octahydrophénanthrène-2-one est unique en raison de son arrangement spécifique de groupes méthyles et du squelette phénanthrène partiellement hydrogéné. Cette structure confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications pour lesquelles des composés similaires ne sont pas adaptés.
Propriétés
Formule moléculaire |
C18H28O |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1,1,4a,8a-tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one |
InChI |
InChI=1S/C18H28O/c1-16(2)13-8-11-17(3)10-6-5-7-14(17)18(13,4)12-9-15(16)19/h7,13H,5-6,8-12H2,1-4H3 |
Clé InChI |
NFPOCLBTJGPNIS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC3(CCCC=C3C2(CCC1=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


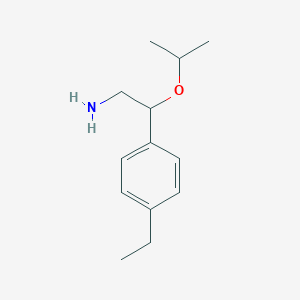


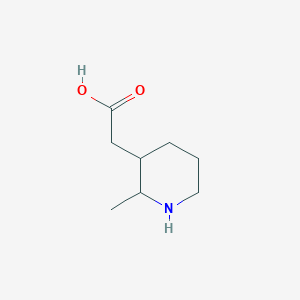

![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)



